molecular formula C11H12N2O3 B2780255 4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid CAS No. 2248409-68-7

4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid

Cat. No.: B2780255
CAS No.: 2248409-68-7
M. Wt: 220.228
InChI Key: LWDFTWBSQMMTPI-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid is an organic compound that belongs to the class of imidazolidine derivatives. This compound is characterized by the presence of a 3-methylphenyl group attached to the imidazolidine ring, which also contains a carboxylic acid and a ketone functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid typically involves the reaction of 3-methylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the imidazolidine ring. The final product is obtained after oxidation of the intermediate to introduce the ketone functional group.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxylic acid or ketone groups.

    Reduction: Formation of 4-(3-Methylphenyl)-2-hydroxyimidazolidine-4-carboxylic acid.

    Substitution: Formation of substituted aromatic derivatives, such as 4-(3-Nitrophenyl)-2-oxoimidazolidine-4-carboxylic acid.

Scientific Research Applications

4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxy-3-methylphenyl)-2-oxoimidazolidine-4-carboxylic acid
  • 4-(3-Methylphenyl)-2-hydroxyimidazolidine-4-carboxylic acid
  • 4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxamide

Uniqueness

4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid functional group on the imidazolidine ring

Properties

IUPAC Name

4-(3-methylphenyl)-2-oxoimidazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7-3-2-4-8(5-7)11(9(14)15)6-12-10(16)13-11/h2-5H,6H2,1H3,(H,14,15)(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDFTWBSQMMTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CNC(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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